3-[(2-methoxyphenyl)methyl]-7-[(2-methylphenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one
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Overview
Description
3-[(2-methoxyphenyl)methyl]-7-[(2-methylphenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one is a heterocyclic compound that belongs to the class of triazolopyrazines. This compound is of significant interest due to its potential pharmacological properties and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-methoxyphenyl)methyl]-7-[(2-methylphenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one typically involves the reaction of appropriate substituted benzyl halides with triazolopyrazine derivatives. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of catalysts and optimized reaction conditions can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
3-[(2-methoxyphenyl)methyl]-7-[(2-methylphenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like K2CO3.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-[(2-methoxyphenyl)methyl]-7-[(2-methylphenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2-methoxyphenyl)methyl]-7-[(2-methylphenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Known for their diverse pharmacological activities, including anticancer and antimicrobial properties.
Indole Derivatives: Possess various biological activities such as antiviral, anti-inflammatory, and anticancer properties.
Coumarin Derivatives: Known for their anticoagulant and antimicrobial activities.
Uniqueness
3-[(2-methoxyphenyl)methyl]-7-[(2-methylphenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one is unique due to its specific structural features and the combination of pharmacological properties it exhibits.
Properties
IUPAC Name |
3-[(2-methoxyphenyl)methyl]-7-[(2-methylphenyl)methyl]-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-15-7-3-4-9-17(15)14-24-11-12-25-19(22-23-20(25)21(24)26)13-16-8-5-6-10-18(16)27-2/h3-10H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIJVXVWALUJEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN3C(=NN=C3C2=O)CC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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